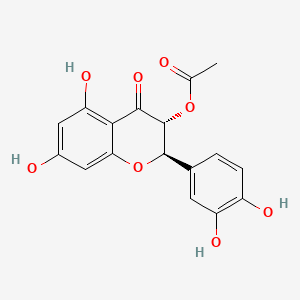
Taxifolin 3-O-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-taxifolin 3-O-acetate is an acetate ester obtained by formal condensation between the 3-hydroxy group of (+)-taxifolin and acetic acid. It is an acetate ester, a member of 3'-hydroxyflavanones, a tetrahydroxyflavanone and a member of 4'-hydroxyflavanones. It derives from a (+)-taxifolin.
Applications De Recherche Scientifique
Antioxidant Properties
Taxifolin 3-O-acetate exhibits strong antioxidant activity, which is crucial in mitigating oxidative stress-related damage in cells. Research indicates that taxifolin can scavenge reactive oxygen species, thereby protecting cells from oxidative damage. For instance, studies have demonstrated its effectiveness in scavenging hydroxyl radicals and reducing levels of reactive nitrogen species, contributing to its protective effects on bone marrow-derived mesenchymal stem cells and endothelial cells under oxidative stress conditions .
Anticancer Activity
The anticancer properties of taxifolin and its derivatives have been extensively studied. This compound has shown promise in inhibiting the proliferation of various cancer cell lines. It works by modulating several signaling pathways involved in cell survival and apoptosis. For example, taxifolin has been reported to inhibit the mTOR/PI3K pathway in glioblastoma multiforme models, promoting autophagy and reducing lipid synthesis . Additionally, it has been shown to inhibit the production of amyloid-beta in models of Alzheimer's disease, suggesting a potential role in neuroprotection against neurodegenerative diseases .
Anti-inflammatory Effects
This compound also demonstrates significant anti-inflammatory properties. It inhibits the activation of inflammatory pathways such as NF-κB and reduces the expression of pro-inflammatory cytokines like interleukin-6 and tumor necrosis factor-alpha . This mechanism can be beneficial in treating conditions characterized by chronic inflammation, including autoimmune diseases and allergies . In preclinical studies, taxifolin has been shown to alleviate symptoms of depression by reducing neuroinflammation through the PPAR-γ pathway .
Neuroprotective Effects
The neuroprotective effects of this compound are noteworthy, particularly in models of neurodegenerative diseases. Studies indicate that it can protect against neuronal death induced by various stressors, including oxidative stress and neuroinflammation. For instance, taxifolin has been shown to improve outcomes in models of Parkinson's disease by attenuating dopaminergic dysfunction and controlling glutamate metabolism . Its ability to enhance the expression of Nrf2, a key regulator of antioxidant responses, further underscores its potential as a neuroprotective agent .
Cardiovascular Health
This compound may also play a role in cardiovascular health by improving endothelial function and reducing hypertension. It has been suggested that taxifolin enhances nitric oxide production through the activation of endothelial nitric oxide synthase (eNOS), which is critical for vascular health and blood pressure regulation . Furthermore, its antioxidant properties contribute to reducing oxidative stress associated with cardiovascular diseases.
Case Studies and Research Findings
Propriétés
Numéro CAS |
78834-97-6 |
|---|---|
Formule moléculaire |
C17H14O8 |
Poids moléculaire |
346.3 g/mol |
Nom IUPAC |
[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-3-yl] acetate |
InChI |
InChI=1S/C17H14O8/c1-7(18)24-17-15(23)14-12(22)5-9(19)6-13(14)25-16(17)8-2-3-10(20)11(21)4-8/h2-6,16-17,19-22H,1H3/t16-,17+/m1/s1 |
Clé InChI |
NPWRSXJQDKRXOR-SJORKVTESA-N |
SMILES |
CC(=O)OC1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O |
SMILES isomérique |
CC(=O)O[C@@H]1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O |
SMILES canonique |
CC(=O)OC1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















